![molecular formula C19H13ClN2O5 B4853154 4-[2-(allyloxy)benzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4853154.png)
4-[2-(allyloxy)benzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one
Overview
Description
4-[2-(allyloxy)benzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of oxazolone and has shown promising results in various applications, including medicinal chemistry and material science.
Mechanism of Action
The mechanism of action of 4-[2-(allyloxy)benzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
The compound 4-[2-(allyloxy)benzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that the compound has potent antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. Additionally, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 4-[2-(allyloxy)benzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The compound 4-[2-(allyloxy)benzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one has several advantages for lab experiments. It is relatively easy to synthesize, and its biological activity can be easily tested using various in vitro assays. However, the compound has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 4-[2-(allyloxy)benzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one. One potential direction is to further explore its potential applications in medicinal chemistry, particularly in the development of new antimicrobial and anticancer agents. Additionally, the compound could be used as a starting material for the synthesis of new materials with specific properties. Finally, more studies are needed to fully understand the mechanism of action of this compound and its potential interactions with cellular targets.
Scientific Research Applications
The compound 4-[2-(allyloxy)benzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antimicrobial, anti-inflammatory, and anticancer properties. Additionally, this compound has been used as a starting material for the synthesis of various other biologically active compounds.
properties
IUPAC Name |
(4Z)-2-(2-chloro-4-nitrophenyl)-4-[(2-prop-2-enoxyphenyl)methylidene]-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O5/c1-2-9-26-17-6-4-3-5-12(17)10-16-19(23)27-18(21-16)14-8-7-13(22(24)25)11-15(14)20/h2-8,10-11H,1,9H2/b16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSQIFIEPJIAPZ-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(allyloxy)benzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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